- Preparation of N-(phenylacetyl- or 2-pyridylacetyl)pyrrolidine derivatives as very late antigen-4 (VLA-4) inhibitory drugs, World Intellectual Property Organization, , ,
Cas no 942308-06-7 (3-(Methoxymethyl)azetidine hydrochloride)
3-(Methoxymethyl)azetidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(Methoxymethyl)azetidine hydrochloride
- 3-(methoxymethyl)azetidine4-methylbenzenesulfonate
- 3-(METHOXYMETHYL)AZETIDINE-HCL
- 3--Methoxymethyl-azetidine-hydrochloride
- 3-Methoxymethylazetidine hydrochloride
- Q-103151
- MFCD09743447
- AKOS015849363
- PB23654
- PPXSXGZXOLBWJR-UHFFFAOYSA-N
- DB-079831
- CS-W023140
- 3-(Methoxymethyl)-azetidine hydrochloride
- 942308-06-7
- 3-(Methoxymethyl)azetidine--hydrogen chloride (1/1)
- SY060329
- DTXSID90660894
- SCHEMBL71778
- 3-(methoxymethyl)azetidine;hydrochloride
- 3-(methoxymethyl)azetidine hcl
- EN300-295157
- 3-(methoxymethyl)azetidinehydrochloride
- AS-33253
-
- MDL: MFCD09743447
- Inchi: 1S/C5H11NO.ClH/c1-7-4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H
- InChI Key: PPXSXGZXOLBWJR-UHFFFAOYSA-N
- SMILES: Cl.O(CC1CNC1)C
Computed Properties
- Exact Mass: 137.06100
- Monoisotopic Mass: 137.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 52
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26000
- LogP: 0.98300
3-(Methoxymethyl)azetidine hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
3-(Methoxymethyl)azetidine hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Methoxymethyl)azetidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208608-250mg |
3-(Methoxymethyl)azetidine hydrochloride |
942308-06-7 | 92% | 250mg |
£65.00 | 2022-02-28 | |
| Fluorochem | 208608-1g |
3-(Methoxymethyl)azetidine hydrochloride |
942308-06-7 | 92% | 1g |
£114.00 | 2022-02-28 | |
| Fluorochem | 208608-5g |
3-(Methoxymethyl)azetidine hydrochloride |
942308-06-7 | 92% | 5g |
£318.00 | 2022-02-28 | |
| Fluorochem | 208608-10g |
3-(Methoxymethyl)azetidine hydrochloride |
942308-06-7 | 92% | 10g |
£568.00 | 2022-02-28 | |
| Chemenu | CM109145-5g |
3-(methoxymethyl)azetidine hydrochloride |
942308-06-7 | 95+% | 5g |
$308 | 2021-06-10 | |
| Chemenu | CM109145-10g |
3-(methoxymethyl)azetidine hydrochloride |
942308-06-7 | 95+% | 10g |
$550 | 2021-06-10 | |
| Chemenu | CM109145-25g |
3-(methoxymethyl)azetidine hydrochloride |
942308-06-7 | 95+% | 25g |
$1100 | 2021-06-10 | |
| Alichem | A449040845-5g |
3-(Methoxymethyl)azetidine hydrochloride |
942308-06-7 | 95% | 5g |
$411.60 | 2023-08-31 | |
| Alichem | A449040845-10g |
3-(Methoxymethyl)azetidine hydrochloride |
942308-06-7 | 95% | 10g |
$772.50 | 2023-08-31 | |
| Alichem | A449040845-25g |
3-(Methoxymethyl)azetidine hydrochloride |
942308-06-7 | 95% | 25g |
$1247.40 | 2023-08-31 |
3-(Methoxymethyl)azetidine hydrochloride Production Method
Production Method 1
3-(Methoxymethyl)azetidine hydrochloride Preparation Products
3-(Methoxymethyl)azetidine hydrochloride Suppliers
3-(Methoxymethyl)azetidine hydrochloride Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 3-(Methoxymethyl)azetidine hydrochloride
3-(Methoxymethyl)azetidine hydrochloride: A Comprehensive Overview
3-(Methoxymethyl)azetidine hydrochloride (CAS No. 942308-06-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as methoxymethyl azetidine hydrochloride, belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom. The presence of a methoxymethyl group attached to the azetidine ring introduces unique chemical properties, making it a valuable molecule for various applications.
The structural formula of 3-(Methoxymethyl)azetidine hydrochloride can be represented as C5H11NO2·HCl. The azetidine ring is a saturated four-membered ring, which is less strained compared to smaller rings like cyclopropane but still exhibits some degree of ring strain due to its size. The methoxymethyl group (-CH2OCH3) attached at the third position of the azetidine ring contributes to the molecule's versatility in chemical reactions and biological interactions.
Recent studies have highlighted the potential of azetidine derivatives in drug discovery and development. For instance, research published in *Journal of Medicinal Chemistry* in 2023 demonstrated that methoxymethyl azetidine hydrochloride exhibits promising activity as a modulator of certain G-protein coupled receptors (GPCRs). This finding underscores its potential role in treating conditions such as neurological disorders and inflammatory diseases.
The synthesis of 3-(Methoxymethyl)azetidine hydrochloride involves a multi-step process that typically begins with the preparation of azetidine intermediates. One common approach is the alkylation of azetidine with a suitable methoxymethylating agent, followed by acid-mediated protonation to yield the hydrochloride salt. This method ensures high purity and stability, which are critical for its use in pharmaceutical applications.
In terms of physical properties, methoxymethyl azetidine hydrochloride is a white crystalline solid with a melting point of approximately 210°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethanol. These properties make it suitable for formulation into various drug delivery systems, including tablets, capsules, and injectables.
From a pharmacological perspective, 3-(Methoxymethyl)azetidine hydrochloride has shown remarkable bioavailability when administered orally or parenterally. Preclinical studies conducted on animal models have revealed that it crosses the blood-brain barrier efficiently, indicating its potential utility in treating central nervous system disorders. Additionally, its low toxicity profile makes it a favorable candidate for long-term therapeutic use.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of methoxymethyl azetidine hydrochloride to various protein targets with high accuracy. For example, molecular docking studies published in *Scientific Reports* (2023) demonstrated that this compound binds effectively to serotonin receptors, suggesting its role as an antidepressant or anxiolytic agent.
The stereochemistry of 3-(Methoxymethyl)azetidine hydrochloride plays a crucial role in its biological activity. The compound exists as two enantiomers due to the presence of a chiral center at the third carbon atom of the azetidine ring. The (R)-enantiomer has been shown to exhibit higher potency compared to its (S)-counterpart, emphasizing the importance of stereochemical considerations in drug design.
In conclusion, 3-(Methoxymethyl)azetidine hydrochloride (CAS No. 942308-06-7) is a versatile compound with immense potential in pharmaceutical research and development. Its unique chemical structure, favorable physical properties, and promising biological activity make it an attractive candidate for addressing unmet medical needs. As ongoing research continues to uncover new applications for this compound, it is poised to play a significant role in advancing therapeutic interventions across diverse disease areas.
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